trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester
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Overview
Description
Trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester: is a complex organic compound with the molecular formula C14H25NO3. This compound is notable for its unique structure, which includes a tetrahydropyran ring and a cyclohexane ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method involves the reaction of 1,4-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives . The cyclohexane ring can be synthesized through hydrogenation of the corresponding dihydropyran with Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts such as platinum or palladium in hydrogenation reactions is common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
Trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the amino and cyclohexane groups.
4-Aminotetrahydropyran: Contains the tetrahydropyran ring and an amino group but lacks the cyclohexane ring.
Uniqueness
Trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester is unique due to its combination of a tetrahydropyran ring, an amino group, and a cyclohexane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
methyl 4-(oxan-4-ylmethylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-17-14(16)12-2-4-13(5-3-12)15-10-11-6-8-18-9-7-11/h11-13,15H,2-10H2,1H3 |
InChI Key |
JSZVDUZGSHJHIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)NCC2CCOCC2 |
Origin of Product |
United States |
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